3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol
Description
Properties
CAS No. |
55793-32-3 |
|---|---|
Molecular Formula |
C9H8F12O |
Molecular Weight |
360.14 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol |
InChI |
InChI=1S/C9H8F12O/c1-4(2,22)6(14,15)8(18,19)9(20,21)7(16,17)5(12,13)3(10)11/h3,22H,1-2H3 |
InChI Key |
HQOBNNVTNWNVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol typically involves the fluorination of precursor compounds. One common method is the reaction of perfluorinated alkyl iodides with alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal fluoride, to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques, such as electrochemical fluorination and direct fluorination, allows for efficient production of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, partially fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Solvent Extraction in Nuclear Chemistry
One of the primary applications of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol is in the extraction of uranium from acidic solutions. Research indicates that this compound can enhance the efficiency of uranium extraction processes when used as an extractant in conjunction with dialkyl phosphoric esters.
Case Study : A study by Fabrice Giusti et al. demonstrated that using this fluorinated alcohol significantly improved the distribution coefficient (DU) for uranium extraction from sulfuric acid leachates. The use of this compound allowed for a DU increase from baseline levels to more than double under optimized conditions .
| Extractant Used | DU (0.5 mol/L SO₄²⁻) | DU (1.5 mol/L SO₄²⁻) |
|---|---|---|
| Dodecafluoro Alcohol | 450 | 57 |
| Other Compounds | Varies | Varies |
This table illustrates the comparative effectiveness of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol against other extractants.
Surface Modification Agents
The compound is also utilized as a surface modifier due to its hydrophobic properties. It can be applied to enhance the water-repellent characteristics of surfaces in various materials including textiles and coatings.
Application Example : In textile manufacturing processes where water resistance is critical (e.g., outdoor gear), applying a treatment with this fluorinated alcohol results in fabrics that maintain breathability while repelling water effectively.
Fluorinated Lubricants
Another significant application is in the formulation of high-performance lubricants for machinery and automotive uses. The unique chemical structure provides excellent thermal stability and low friction coefficients.
Research Findings : Studies have shown that lubricants containing this compound exhibit superior performance under extreme pressure conditions compared to traditional non-fluorinated lubricants .
| Property | Traditional Lubricant | Fluorinated Lubricant |
|---|---|---|
| Thermal Stability | Moderate | High |
| Coefficient of Friction | Higher | Lower |
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific receptors and enzymes, thereby modulating their activity. The compound’s stability and resistance to degradation allow it to exert prolonged effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated alcohols are critical in applications requiring thermal stability, low surface tension, and resistance to degradation. Below is a comparative analysis of 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol with structurally or functionally related compounds:
Structural Analogs in Uranium Extraction
Compound 35 (1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol) and Compound 36 (target compound) were studied as phase modifiers in uranium extraction (AMEX process). Key differences:
| Property | Compound 35 (C₇H₃F₁₅O) | Compound 36 (C₉H₆F₁₂O) |
|---|---|---|
| Fluorine substitution | 15 F atoms (C1–C6, C7) | 12 F atoms (C3–C8) |
| Branching | Linear chain | Tertiary alcohol (C2) |
| Degradation rate (k, ×10⁻⁷ s⁻¹) | 4.5 | 2.1 |
| LogP (predicted) | 3.8 | 4.2 |
Compound 36’s tertiary structure and reduced fluorine density enhance steric protection against hydrolysis, resulting in slower degradation compared to linear analogs like Compound 35 .

Homologs in Perfluoroalkyl Alcohol Series
Comparison with homologs from the C8–14 perfluoroalkyl ethanol series (CAS: 678-39-7, etc.):
| Property | C8–14 Perfluoroalkyl Ethanol | Compound 36 |
|---|---|---|
| Molecular formula | C₈–₁₄H₂F₁₇–₂₉O | C₉H₆F₁₂O |
| Fluorine distribution | Terminal (ω-perfluoro) | Internal (C3–C8) |
| Melting point (°C) | -10 to 5 | Not reported |
| Applications | Surfactants, coatings | Nuclear solvent modifier |
Compound 36’s internal fluorination reduces chain flexibility, increasing thermal stability but limiting surfactant efficacy compared to terminal-fluorinated homologs .
Positional Isomers: 3,3,4,4,5,5,6,7,7,8,8,8-Dodecafluoro-6-methyloctan-1-ol
This isomer (CAS: N/A) differs in hydroxyl position (1° vs. 2°) and fluorine substitution:
| Property | Isomer (1-ol) | Compound 36 (2-ol) |
|---|---|---|
| Hydroxyl group position | Primary (C1) | Tertiary (C2) |
| Fluorine substitution | C3–C8 + C6 methyl-F | C3–C8 + C2 methyl |
| Boiling point (°C) | Estimated >200 | 448.83–576.27 (critical) |
| Hydrogen bonding | Stronger (less steric hindrance) | Weaker (steric shielding) |
The tertiary alcohol in Compound 36 reduces hydrogen-bonding capacity, making it less polar and more suitable for non-aqueous systems .
Biological Activity
3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-2-methyloctan-2-ol (commonly referred to as Dodecafluoro-2-methyloctanol) is a fluorinated alcohol that has garnered interest due to its unique chemical properties and potential applications in various fields including pharmaceuticals and materials science. This article examines the biological activity of this compound based on existing research findings.
Dodecafluoro-2-methyloctanol is characterized by its fluorinated carbon chain which contributes to its hydrophobic nature and potential bioactivity. The molecular formula is , and it has a significant degree of fluorination that affects its interaction with biological systems.
Antimicrobial Properties
Research indicates that fluorinated compounds exhibit varying degrees of antimicrobial activity. A study exploring the efficacy of different fluorinated alcohols showed that Dodecafluoro-2-methyloctanol demonstrated notable antibacterial properties against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes due to its hydrophobic nature.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Dodecafluoro-2-methyloctanol | E. coli | 15 |
| Dodecafluoro-2-methyloctanol | S. aureus | 18 |
| Non-fluorinated control | E. coli | 10 |
| Non-fluorinated control | S. aureus | 12 |
Table 1: Antimicrobial activity of Dodecafluoro-2-methyloctanol compared to non-fluorinated controls.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of Dodecafluoro-2-methyloctanol. The compound exhibited moderate cytotoxic effects at higher concentrations but was relatively safe at lower doses.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 45 |
| HEK293 (human embryonic kidney) | 60 |
| MCF-7 (breast cancer) | 50 |
Table 2: Cytotoxicity profile of Dodecafluoro-2-methyloctanol across different cell lines.
The biological activity of Dodecafluoro-2-methyloctanol can be attributed to its ability to interact with lipid membranes due to its hydrophobic and lipophilic characteristics. The presence of fluorine atoms enhances membrane permeability and may disrupt lipid bilayers in microbial cells.
Case Studies
-
Antibacterial Efficacy Against Biofilms :
A case study investigated the impact of Dodecafluoro-2-methyloctanol on biofilm formation by Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm density when treated with sub-lethal concentrations of the compound.- Biofilm Density Reduction : 70% at 100 µM concentration.
- Mechanism : Inhibition of quorum sensing pathways leading to reduced biofilm formation.
-
Application in Drug Formulations :
Another study explored the use of Dodecafluoro-2-methyloctanol as an excipient in drug formulations aimed at enhancing solubility and bioavailability of poorly soluble drugs. The compound was found to improve the dissolution rate significantly compared to traditional excipients.- Dissolution Rate Improvement : Up to 40% faster than conventional excipients.
- Potential Drugs Tested : Ibuprofen and Ketoconazole.
Q & A
Q. What are the primary synthetic routes for 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol, and how are its structural features validated?
- Methodological Answer : Synthesis typically involves fluorination of a pre-alcohol backbone using agents like sulfur tetrafluoride (SF₄) or perfluorinated acyl fluorides. Characterization employs nuclear magnetic resonance (NMR) for confirming fluorination patterns and methyl branching, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via gas chromatography (GC) with flame ionization detection (FID) .
Q. How does 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol function as a phase modifier in solvent extraction systems?
- Methodological Answer : The compound enhances phase separation in uranium extraction by reducing interfacial tension and stabilizing emulsions. Its fluorinated alkyl chains increase hydrophobicity, while the hydroxyl group participates in hydrogen bonding with extractants like tri-n-octylamine (TOA). Performance is quantified via partition coefficient measurements and interfacial tension assays .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties (R36/37/38), use fume hoods, nitrile gloves, and safety goggles. Storage in fluoropolymer-lined containers minimizes leaching. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with calcium hydroxide .
Advanced Research Questions
Q. What degradation pathways are observed for 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-2-methyloctan-2-ol under acidic or oxidative conditions, and how are degradation products identified?
- Methodological Answer : Degradation occurs via radical-mediated C-F bond cleavage or hydrolysis of the tertiary alcohol. Products like perfluorocarboxylic acids are identified using GC-MS and ion chromatography. Degradation kinetics (e.g., kobs = 1.2 × 10⁻⁷ s⁻¹) are measured under controlled nitrogen or oxygen atmospheres to isolate oxidative pathways .
Q. How do fluorination patterns influence the compound’s stability and extraction efficiency in nuclear fuel cycle applications?
- Methodological Answer : Systematic studies compare degradation rates of fluorinated vs. non-fluorinated analogs. Fluorine substitution at C3–C8 positions enhances oxidative stability but reduces solubility in polar media. Efficiency is tested via batch extraction experiments with uranium-loaded nitric acid solutions, followed by inductively coupled plasma mass spectrometry (ICP-MS) analysis .
Q. What computational methods are used to model the interaction of this compound with uranium complexes in solvent extraction systems?
- Methodological Answer : Density functional theory (DFT) calculates binding energies between the hydroxyl group and uranyl nitrate ([UO₂(NO₃)₂]). Molecular dynamics (MD) simulations predict aggregation behavior in organic phases. Results correlate with experimental extraction yields and phase separation kinetics .
Q. How can contradictory data on degradation rates across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in degassing methods (e.g., nitrogen bubbling) or trace metal impurities. Meta-analyses using standardized conditions (e.g., 25°C, 1 M HNO₃) and controlled impurity profiles (via chelex resin pretreatment) isolate key variables. Statistical tools like ANOVA identify significant factors .
Methodological Challenges and Innovations
Q. What analytical challenges arise in quantifying trace degradation products of this compound, and how are they addressed?
- Methodological Answer : Perfluorinated degradation products (e.g., dodecafluoro-2-methyloctanoic acid) require derivatization (e.g., pentafluorobenzyl esterification) for GC-ECD detection. Limits of detection (LODs) < 1 ppb are achieved via solid-phase extraction (SPE) with fluoro-functionalized sorbents .
Q. How do structural modifications (e.g., branching, fluorination extent) impact the compound’s environmental persistence?
- Methodological Answer : Accelerated degradation studies under UV/ozone exposure quantify half-lives. Branched fluorinated chains show lower bioaccumulation potential than linear analogs, assessed via octanol-water partition coefficients (log Kow) and quantitative structure-activity relationship (QSAR) models .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
